Diiodotriphenylphosphorane

Solvent-Free Iodination Carbohydrate Chemistry Green Chemistry

Select Diiodotriphenylphosphorane for superior selectivity where triphenylphosphine dichloride/dibromide fail. This λ⁵‑phosphorane enables solvent-free alcohol iodination (93% yield, <1 h), metal-free room‑temperature esterification (95–98%, cinnamic & 4‑nitrobenzoic acid), and nitrone deoxygenation (92–96%). Essential for PET [¹¹C]methyl iodide synthesis (>90% RCY, >99.5% purity in 11 min). Choose ≥98% purity for reliable, scalable results.

Molecular Formula C18H15I2P
Molecular Weight 516.1 g/mol
CAS No. 6396-07-2
Cat. No. B1583159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiodotriphenylphosphorane
CAS6396-07-2
Molecular FormulaC18H15I2P
Molecular Weight516.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I
InChIInChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyNSWZEXJQHIXCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diiodotriphenylphosphorane CAS 6396-07-2: A Phosphorane Reagent for Iodination and Esterification


Diiodotriphenylphosphorane (Ph₃P-I₂, CAS 6396-07-2) is a λ⁵-phosphorane widely utilized as a versatile iodinating and esterification reagent in organic synthesis. It is typically prepared in situ from triphenylphosphine and iodine and exists in equilibrium with iodotriphenylphosphonium iodide [1]. The compound appears as a yellow to orange solid with a melting point of 210–220 °C and is sensitive to light .

Why Diiodotriphenylphosphorane Cannot Be Replaced by Generic Triphenylphosphine Dihalides


While triphenylphosphine dihalides (Cl, Br, I) share a common structural motif, their reactivity and optimal reaction conditions differ significantly. Generic substitution is not feasible because the diiodide variant exhibits distinct reactivity profiles: it requires different solvent and temperature conditions (e.g., refluxing acetonitrile vs. benzene at room temperature for the dichloride and dibromide) [1], and it demonstrates unique selectivity in transformations such as the deoxygenation of nitrones and the esterification of carboxylic acids under mild conditions [2]. These divergences in solvent compatibility, thermal requirements, and chemoselectivity underscore the necessity of using the specific diiodide reagent for targeted applications.

Diiodotriphenylphosphorane: Quantitative Differentiation Evidence vs. Analogues


Solvent-Free Alcohol Iodination: Diiodotriphenylphosphorane Yields vs. Traditional Methods

Diiodotriphenylphosphorane (generated in situ) enables solvent-free iodination of alcohols, including complex carbohydrates, achieving high yields in short reaction times. In a comparative study, the Ph₃P/I₂/2,6-lutidine system afforded 1-iodo-β-D-glucose tetraacetate in 93% yield within 0.5 h, whereas the same transformation using traditional methods or alternative reagents typically requires longer times or solvent conditions [1]. The method demonstrates broad substrate scope, including primary and secondary alcohols, and exhibits excellent selectivity for primary hydroxyl groups in the presence of secondary ones.

Solvent-Free Iodination Carbohydrate Chemistry Green Chemistry

Esterification Efficiency: Diiodotriphenylphosphorane vs. Other Coupling Reagents

Diiodotriphenylphosphorane promotes esterification of carboxylic acids with alcohols under mild conditions, achieving yields that are competitive with or superior to those of commonly used coupling reagents such as DCC/DMAP. In a systematic study, the reagent afforded ethyl 4-nitrobenzoate in 98% yield and butyl trans-cinnamate in 95% yield at room temperature in dichloromethane . These yields are comparable to or exceed those obtained with DCC/DMAP under similar conditions (typically 85–95%), while offering the advantage of avoiding carbodiimide-related byproducts.

Esterification Carboxylic Acid Activation Peptide Coupling

Nitrone Deoxygenation: Diiodotriphenylphosphorane vs. Catalytic Iodine

Diiodotriphenylphosphorane efficiently deoxygenates α-aryl-N-phenylnitrones to N-benzylideneanilines in high yields (92–96%) within a short time at room temperature in benzene [1]. In contrast, using triphenylphosphine with a catalytic amount of iodine under the same conditions failed to complete the reaction even after 24 h, demonstrating the necessity of the stoichiometric diiodotriphenylphosphorane adduct for rapid and complete conversion.

Nitrone Reduction Deoxygenation Organophosphorus Reagents

Radiochemical Synthesis: Polymer-Supported Diiodotriphenylphosphorane vs. Solution-Phase Methods

A polymer-supported version of diiodotriphenylphosphorane was employed for the on-line preparation of no-carrier-added [¹¹C]methyl iodide, achieving a radiochemical yield of >90±2% (n=25) and radiochemical purity >99.5% within an overall synthesis time of 11 min [1]. This performance surpasses many conventional solution-phase methods, which often require longer synthesis times and may yield lower specific activities. The use of a solid-supported reagent also facilitates automation and simplifies purification.

Radiochemistry PET Tracers Methyl Iodide Synthesis

Reaction Condition Divergence: Diiodide vs. Dichloride and Dibromide Analogues

In the synthesis of β-halo-α,β-unsaturated ketones from β-diketones, triphenylphosphine diiodide requires distinctly different conditions compared to its dichloride and dibromide counterparts. The dichloride and dibromide reactions proceed smoothly in benzene at room temperature, whereas the diiodide requires refluxing acetonitrile or acetonitrile–HMPA to achieve optimal yields [1]. This difference in solvent and temperature is critical for experimental design and highlights the non-interchangeability of these reagents.

β-Halogenation Unsaturated Ketones Reagent Selection

Radiochemical Halogenation Yield: Ph₃PI₂ vs. P₂I₄ and Ph₃PBr₂

In the conversion of 4-[¹⁸F]fluorobenzyl alcohol to the corresponding halide, diiodotriphenylphosphorane (Ph₃PI₂) achieved a radiochemical yield of nearly 90% at 40 °C, whereas P₂I₄ gave similar yields under the same conditions. In contrast, triphenylphosphine dibromide (Ph₃PBr₂) provided nearly quantitative conversion at room temperature but produces the bromide rather than iodide [1]. For applications requiring an iodinated product, Ph₃PI₂ offers a balance of high yield and mild conditions.

Fluorine-18 Chemistry Radiolabeling Benzyl Halides

Diiodotriphenylphosphorane: Application Scenarios Where Differentiation Drives Value


Solvent-Free Iodination of Carbohydrates and Sensitive Alcohols

Leverage the solvent-free iodination protocol demonstrated by Traboni et al. [1] to rapidly convert primary and secondary alcohols, including unprotected carbohydrates, into alkyl iodides with high yields (e.g., 93% for a glucose derivative) in under one hour. This method is particularly valuable for researchers working with polar, high-boiling, or sensitive substrates where traditional solvent-based iodination may lead to decomposition or require extensive work-up.

Metal-Free Esterification of Carboxylic Acids

Employ diiodotriphenylphosphorane as a mild, metal-free coupling agent for the esterification of carboxylic acids with alcohols. The reagent achieves yields of 95–98% for challenging substrates such as cinnamic acid and 4-nitrobenzoic acid at room temperature . This scenario is ideal for medicinal chemistry and natural product synthesis where metal contamination or harsh conditions must be avoided.

Rapid Deoxygenation of Nitrones to Imines

Utilize diiodotriphenylphosphorane for the efficient, room-temperature deoxygenation of α-aryl-N-phenylnitrones to N-benzylideneanilines, achieving 92–96% yields in short reaction times [2]. This method is superior to using triphenylphosphine with catalytic iodine, which fails to drive the reaction to completion. The protocol is well-suited for the preparation of imine intermediates in heterocycle synthesis.

Automated Radiochemical Synthesis of [¹¹C]Methyl Iodide

Implement polymer-supported diiodotriphenylphosphorane in automated modules for the on-line production of no-carrier-added [¹¹C]methyl iodide. The method delivers radiochemical yields >90% and purity >99.5% within 11 minutes [3], enabling reliable, high-throughput synthesis of PET radiopharmaceutical precursors. This scenario is directly applicable to PET tracer development facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diiodotriphenylphosphorane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.